molecular formula C16H13N3O7S B2553646 Methyl 2-[6-methoxy-2-(5-nitrofuran-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate CAS No. 865199-83-3

Methyl 2-[6-methoxy-2-(5-nitrofuran-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate

Cat. No. B2553646
CAS RN: 865199-83-3
M. Wt: 391.35
InChI Key: WFFXLVWEOXEBFW-MSUUIHNZSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that typically start with a suitable precursor molecule. For instance, the synthesis of Methyl 2,6-dihydroxy-3-nitrobenzoate involved the reaction of methyl 2,6-dihydroxybenzoate with nitric acid, followed by crystallization from ethyl acetate . Similarly, the synthesis of Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482) was achieved by reacting indanones with phenyl isothiocyanates in a two-step process . These methods suggest that the synthesis of Methyl 2-[6-methoxy-2-(5-nitrofuran-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate would likely involve the formation of the benzothiazole moiety, followed by the introduction of the nitrofuran and methoxy groups.

Molecular Structure Analysis

The molecular structure of related compounds shows significant interactions that could influence the behavior of this compound. For example, in Methyl 2,6-dihydroxy-3-nitrobenzoate, the nitro group is coplanar with the benzene ring, indicating conjugation with the π-electron system . This could suggest that in the compound of interest, similar conjugation might occur, potentially affecting its electronic properties and reactivity.

Chemical Reactions Analysis

The chemical reactions of the related compounds provide insights into the reactivity of functional groups that may be present in this compound. The presence of nitro groups and ester functions in these compounds suggests that they may participate in various chemical reactions, such as nucleophilic substitutions or hydrogen bonding interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds are characterized by their ability to form intra- and intermolecular hydrogen bonds, which can affect their solubility, melting points, and crystal structures . The methoxy and ester groups are also important for the solubility and reactivity of these compounds . These observations can be extrapolated to infer that this compound may also exhibit similar properties, such as specific solubility characteristics and the potential to form stable crystal structures through hydrogen bonding.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • The synthesis and crystallization of compounds with similar structures have been explored to understand their chemical properties and potential applications. For example, the study by Sonar et al. (2007) on "Methyl 2,6-dihydroxy-3-nitrobenzoate" revealed insights into the molecular structure, highlighting the importance of intramolecular and intermolecular hydrogen bonding in stabilizing the crystal structure of such compounds Sonar et al., 2007.

Potential Biological Activities

  • Research into related compounds has shown a variety of potential biological activities. For example, novel dicationic imidazo[1,2-a]pyridines, including structures related to the compound , have demonstrated antiprotozoal properties. These compounds have shown strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma and Plasmodium species, suggesting potential applications in treating protozoal infections Ismail et al., 2004.

Antimicrobial Potential

  • The synthesis of benzothiazole derivatives has been linked to antimicrobial activities, offering insights into the design of new antimicrobial agents. A study by Awale (2016) on the synthesis and biological evaluation of benzothiazole derivatives as potential antimicrobial agents highlighted the broad spectrum of activity against gram-positive and gram-negative bacteria, indicating the relevance of structural modifications in enhancing antimicrobial efficacy Awale, 2016.

Antioxidant and Enzyme Inhibition

  • Compounds related to "Methyl 2-[6-methoxy-2-(5-nitrofuran-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate" have been investigated for their potential as enzyme inhibitors. For instance, arenesulfonyl-2-imidazolidinones have been tested as inhibitors of carbonic anhydrase, an enzyme involved in pH regulation. Some of these compounds exhibited inhibitory activities comparable to clinically used inhibitors, suggesting their potential in therapeutic applications Abdel-Aziz et al., 2015.

properties

IUPAC Name

methyl 2-[6-methoxy-2-(5-nitrofuran-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O7S/c1-24-9-3-4-10-12(7-9)27-16(18(10)8-14(20)25-2)17-15(21)11-5-6-13(26-11)19(22)23/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFXLVWEOXEBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(O3)[N+](=O)[O-])S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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